molecular formula C12H14FNO2 B8319452 2-(3-Ethoxy-5-ethyl-2-fluorophenyl)-2-hydroxyacetonitrile

2-(3-Ethoxy-5-ethyl-2-fluorophenyl)-2-hydroxyacetonitrile

Cat. No. B8319452
M. Wt: 223.24 g/mol
InChI Key: YDJOPFSDEHRYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethoxy-5-ethyl-2-fluorophenyl)-2-hydroxyacetonitrile is a useful research compound. Its molecular formula is C12H14FNO2 and its molecular weight is 223.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Ethoxy-5-ethyl-2-fluorophenyl)-2-hydroxyacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Ethoxy-5-ethyl-2-fluorophenyl)-2-hydroxyacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Ethoxy-5-ethyl-2-fluorophenyl)-2-hydroxyacetonitrile

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

2-(3-ethoxy-5-ethyl-2-fluorophenyl)-2-hydroxyacetonitrile

InChI

InChI=1S/C12H14FNO2/c1-3-8-5-9(10(15)7-14)12(13)11(6-8)16-4-2/h5-6,10,15H,3-4H2,1-2H3

InChI Key

YDJOPFSDEHRYEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)OCC)F)C(C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 118D (630 mg, 3.46 mmol) in ethyl acetate (10 mL) was added a solution of KCN (676 mg) and NaHSO3 (1.08 g) dissolved in H2O (10 mL). It was left stirring overnight before extracted with ethyl acetate (2×50 mL). The combined organic extracts were dried and concentrated. The crude producte was purified by column chromatography to give 118E (685 mg, 92% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.23 (t, J=7.69 Hz, 3H) 1.44 (t, J=7.03 Hz, 3H) 2.62 (q, J=7.76 Hz, 2H) 4.11 (q, J=7.03 Hz, 2H) 5.75 (s, 1H) 6.85 (dd, J=7.91, 2.20 Hz, 1H) 6.96 (dd, J=5.93, 1.98 Hz, 1H).
Name
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
676 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.